molecular formula C16H20O2 B12564142 5-Cyclopentyl-1-phenylpentane-1,3-dione CAS No. 143226-61-3

5-Cyclopentyl-1-phenylpentane-1,3-dione

Cat. No.: B12564142
CAS No.: 143226-61-3
M. Wt: 244.33 g/mol
InChI Key: JJSVBFNQFRJPQI-UHFFFAOYSA-N
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Description

5-Cyclopentyl-1-phenylpentane-1,3-dione is an organic compound with the molecular formula C16H20O2 It is a member of the cycloalkane family, characterized by a cyclopentyl ring and a phenyl group attached to a pentane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-1-phenylpentane-1,3-dione typically involves the reaction of cyclopentanone with phenylacetic acid under acidic conditions to form the intermediate compound. This intermediate is then subjected to a Claisen condensation reaction with ethyl acetate to yield the final product. The reaction conditions often include the use of a strong base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-1-phenylpentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the diketone to diols or alcohols.

    Substitution: The phenyl and cyclopentyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

    Oxidation: Produces ketones and carboxylic acids.

    Reduction: Yields diols or alcohols.

    Substitution: Results in substituted phenyl or cyclopentyl derivatives.

Scientific Research Applications

5-Cyclopentyl-1-phenylpentane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-1-phenylpentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylphenyl ketone: Similar structure but lacks the diketone functionality.

    Phenylpentane-1,3-dione: Similar backbone but without the cyclopentyl group.

    Cyclopentylpentane-1,3-dione: Similar structure but lacks the phenyl group.

Uniqueness

5-Cyclopentyl-1-phenylpentane-1,3-dione is unique due to the presence of both cyclopentyl and phenyl groups attached to a pentane-1,3-dione backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

143226-61-3

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

5-cyclopentyl-1-phenylpentane-1,3-dione

InChI

InChI=1S/C16H20O2/c17-15(11-10-13-6-4-5-7-13)12-16(18)14-8-2-1-3-9-14/h1-3,8-9,13H,4-7,10-12H2

InChI Key

JJSVBFNQFRJPQI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(=O)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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